molecular formula C14H13NO6S B1620597 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 92200-76-5

2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B1620597
CAS No.: 92200-76-5
M. Wt: 323.32 g/mol
InChI Key: ZZQSRFASBWWWCX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a salicylic acid derivative featuring a sulfamoyl group linked to a 4-methoxyphenyl substituent at the C-5 position. This structural motif is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound’s synthesis typically involves coupling sulfamoylating agents with salicylic acid precursors, as seen in related derivatives .

Preparation Methods

The synthesis of 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play crucial roles in its reactivity and binding affinity to biological molecules . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Name Substituent at C-5 Position Biological Activity Reference
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid 4-Methoxyphenyl sulfamoyl Not explicitly reported (structural focus)
5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e) 4-Bromo-3-methylphenylazo Significant antibacterial and antifungal activity
2-Hydroxy-5-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid (4h) 5-Methylisoxazolylazo Enhanced antibacterial activity
2-Hydroxy-5-[N-(4-{[4-pyridine-2-ylsulfamoyl]phenyl}sulfamoyl)diazenyl]benzoic acid Pyridinylsulfamoyl-diazenyl Non-mutagenic sulfasalazine impurity
5-(N-(4-Carboxyphenyl)sulfamoyl)-2-(2-(nitrooxy)acetoxy)benzoic acid (5i) 4-Carboxyphenyl sulfamoyl with nitrooxyacetoxy Nitric oxide-releasing aspirin derivative

Key Findings :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., bromo in 4e) enhance antibacterial and antifungal efficacy, likely by improving membrane permeability or target binding .
  • Anti-inflammatory Applications : Derivatives like 5i incorporate nitric oxide-releasing moieties, combining salicylate anti-inflammatory effects with vasodilation .

Physicochemical and Electrochemical Properties

Table 2: Substituent Effects on Physicochemical Behavior

Compound Type Substituent Position/Type Key Property Reference
Azo-linked derivatives (e.g., 4e, 4h) Para-substituted electron-donating/withdrawing groups Azo bond reduction (ECE mechanism) influenced by substituent electronic effects
This compound 4-Methoxyphenyl (electron-donating) Likely improved solubility due to methoxy group; metabolic stability requires further study N/A
5-(N-(4-Carboxyphenyl)sulfamoyl) derivatives Carboxy group Enhanced polarity, potentially lower bioavailability

Key Findings :

  • Electrochemical Stability : Para-substituted electron-donating groups (e.g., hydroxyl) weaken the azo bond (N-N), facilitating reduction, while electron-withdrawing groups (e.g., sulfo) stabilize it .
  • Solubility and Bioavailability : Methoxy and carboxy groups may improve aqueous solubility but could affect passive diffusion across biological membranes .

Molecular Docking and Binding Interactions

Table 3: Docking Studies of Sulfamoyl Benzoic Acid Derivatives

Compound Target Protein/Enzyme Binding Interactions Reference
2-Hydroxy-5-(2-mercapto-ethyl sulfamoyl)-benzoic acid Caspase-3 allosteric site Hydrophobic interactions and hydrogen bonds with catalytic residues
Pyrazinamide-salicylic acid hybrid () Mycobacterium tuberculosis targets Imine and hydrazone groups enable dual-target inhibition

Key Findings :

  • Antitubercular Activity : Hybrid derivatives (e.g., ) leverage structural motifs from first-line drugs (pyrazinamide) for enhanced efficacy .

Biological Activity

2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid, commonly known as a sulfamoyl derivative of salicylic acid, has gained attention for its potential biological activities. This compound is structurally characterized by the presence of a hydroxyl group and a sulfamoyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H13NO4S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{4}\text{S}

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. Specifically, the compound reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study:
In a controlled experiment, macrophages treated with varying concentrations of the compound exhibited a dose-dependent decrease in cytokine production:

Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
0150 ± 10200 ± 15
10100 ± 8150 ± 12
5050 ± 580 ± 10

These results imply that the compound may be useful in managing inflammatory diseases .

3. Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

In Vitro Findings:
A study using human breast cancer cell lines showed that treatment with the compound resulted in:

Treatment Duration (hours)Cell Viability (%)
Control100
2470
4850
7230

The decrease in cell viability suggests that this compound may have potential as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes involved in inflammation and microbial defense mechanisms. Its sulfamoyl group may enhance its binding affinity to these targets, thereby improving its efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation between 5-formyl salicylic acid and sulfonamide derivatives (e.g., sulfadiazine). Key steps include refluxing in ethanol with a catalytic amount of acetic acid, followed by purification via recrystallization or column chromatography. Characterization typically involves FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm the structure .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.20 ppm for the sulfamoyl group and δ 10.30 ppm for the hydroxyl group) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z = 237.2 [M+H]+ for intermediates) .
  • FT-IR : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. How can researchers assess the purity and stability of synthesized derivatives?

  • Methodological Answer :

  • HPLC : Monitors reaction progress and quantifies purity (e.g., using C18 columns with UV detection at 254 nm) .
  • TLC : Screens intermediates with silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or AutoDock 4 evaluates binding affinity to target proteins (e.g., Topoisomerase II, PDB ID: 5GWK). Parameters include grid box dimensions (e.g., 60 × 60 × 60 Å) and Lamarckian genetic algorithm optimization .
  • Quantum Mechanical Studies : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO energies) to correlate with reactivity .

Q. How do substituent variations on the sulfamoyl group affect pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂ in 1i) enhance antimicrobial activity by increasing electrophilicity. Bulky substituents may reduce binding efficiency .
  • Experimental Validation : Compare IC₅₀ values in bioassays (e.g., against E. coli or cancer cell lines) .

Q. What strategies resolve contradictions between in silico predictions and experimental bioassay results?

  • Methodological Answer :

  • Binding Energy Validation : Cross-check docking scores (e.g., ΔG = -9.2 kcal/mol for 1i) with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .
  • Metabolite Screening : Assess stability in physiological buffers (e.g., PBS pH 7.4) to rule out degradation artifacts .

Q. How can pharmacokinetic properties be optimized without compromising efficacy?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., methyl esters) to enhance bioavailability. For example, methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a precursor with improved solubility .
  • LogP Optimization : Use substituents like -OCH₃ to balance lipophilicity and aqueous solubility .

Q. Data Contradiction Analysis

Q. Why do some derivatives show variable antimicrobial activity despite similar structures?

  • Methodological Answer :

  • Steric Effects : Bulky groups (e.g., 4-bromo-3-methylphenylazo in 4e) may hinder target binding, reducing activity despite favorable electronic properties .
  • Synergistic Mechanisms : Derivatives like 4h exhibit dual inhibition (e.g., Topoisomerase II and cystine-glutamate antiporter), complicating direct SAR interpretations .

Q. How to address discrepancies in NMR spectral data across synthetic batches?

  • Methodological Answer :

  • Deuterated Solvent Calibration : Ensure consistent use of DMSO-d₆ or CDCl₃ for chemical shift reproducibility .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted sulfadiazine or oxidation intermediates) .

Properties

IUPAC Name

2-hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-21-10-4-2-9(3-5-10)15-22(19,20)11-6-7-13(16)12(8-11)14(17)18/h2-8,15-16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQSRFASBWWWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368026
Record name 2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92200-76-5
Record name 2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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